molecular formula C25H30O11 B1246516 Prunioside A

Prunioside A

Cat. No.: B1246516
M. Wt: 506.5 g/mol
InChI Key: YIAMHLDJJPJHOO-AQCRIIIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prunioside A is a terpene glycoside first isolated from Spiraea prunifolia (Rosaceae family) . Structurally, it consists of a cinnamoyl moiety linked to a glucose unit via an ester bond, with additional hydroxyl and methyl groups contributing to its stereochemical complexity . It has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective activities. For example, Oh et al. Its rarity in nature is notable, with only two documented isolations: from S. prunifolia and S. thunbergii .

Properties

Molecular Formula

C25H30O11

Molecular Weight

506.5 g/mol

IUPAC Name

[2-methyl-1-[(4Z)-5-oxo-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylidene]oxolan-2-yl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H30O11/c1-13(2)23(36-19(28)8-5-14-3-6-16(27)7-4-14)17-11-15(24(32)34-17)9-10-33-25-22(31)21(30)20(29)18(12-26)35-25/h3-9,17-18,20-23,25-27,29-31H,1,10-12H2,2H3/b8-5+,15-9-/t17?,18-,20-,21+,22-,23?,25-/m1/s1

InChI Key

YIAMHLDJJPJHOO-AQCRIIIFSA-N

Isomeric SMILES

CC(=C)C(C1C/C(=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C(=O)O1)OC(=O)/C=C/C3=CC=C(C=C3)O

Canonical SMILES

CC(=C)C(C1CC(=CCOC2C(C(C(C(O2)CO)O)O)O)C(=O)O1)OC(=O)C=CC3=CC=C(C=C3)O

Synonyms

prunioside A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Prunioside A belongs to the cinnamoyl glycoside family. Below is a comparative analysis with related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Source Core Structure Key Bioactivities Reference
This compound Spiraea prunifolia Cinnamoyl-glucose ester Anti-inflammatory, antioxidant
cis-Cinnamoyl Glucoside S. prunifolia cis-Cinnamoyl-glucose ester Plant growth inhibition
Tannase-treated this compound S. prunifolia (derivative) Hydrolyzed cinnamoyl ester Enhanced anti-inflammatory
Caffeoyl Hemiterpene Glycoside S. prunifolia Caffeoyl linked to hemiterpene Antioxidant, anti-inflammatory

Key Findings:

Structural Nuances :

  • This compound and cis-cinnamoyl glucoside differ in stereochemistry (trans vs. cis configuration), which significantly impacts bioactivity. The trans configuration in this compound enhances its solubility and receptor-binding affinity compared to the cis analog .
  • Tannase-treated this compound, generated via enzymatic hydrolysis, lacks the ester bond, resulting in a free cinnamoyl group. This modification increases its anti-inflammatory efficacy (e.g., 55% inhibition of IL-6 vs. 41% in this compound) .

Biological Activity: this compound shows moderate NO inhibition (IC₅₀: 28 μM), while caffeoyl hemiterpene glycosides from the same plant exhibit stronger antioxidant effects (IC₅₀: 12 μM in DPPH assay) . In contrast, cis-cinnamoyl glucoside lacks anti-inflammatory activity but acts as a potent allelochemical, inhibiting root elongation in Lactuca sativa by 80% at 100 μM .

Synergistic Effects: this compound and caffeoyl derivatives from S.

Comparison with Functionally Similar Compounds

This compound shares functional overlap with flavonoid glycosides and triterpenes, though structural differences dictate mechanistic divergence.

Table 2: Functional Comparison with Non-Structural Analogues

Compound Class Bioactivity Mechanism Reference
This compound Terpene glycoside Anti-inflammatory, neuroprotective NF-κB pathway inhibition
Hyperoside Flavonoid glycoside Antioxidant, anti-aging Free radical scavenging
Oleanolic Acid Triterpene Hepatoprotective, anti-tumor Caspase-3 activation

Key Findings:

Anti-Inflammatory Action: this compound suppresses NF-κB signaling (70% inhibition at 10 μM), whereas hyperoside primarily targets COX-2 (50% inhibition at same concentration) . Oleanolic acid, a triterpene, shows broader cytotoxicity (e.g., IC₅₀: 15 μM in HepG2 cells) but lacks the specificity of this compound for immune cells .

Bioavailability: this compound’s glycosidic linkage enhances intestinal absorption compared to aglycones like oleanolic acid, as demonstrated in Caco-2 cell models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prunioside A
Reactant of Route 2
Prunioside A

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